Cas no 154446-32-9 (Acetamide,N-2(3H)-thiazolylidene-)

Acetamide,N-2(3H)-thiazolylidene- structure
154446-32-9 structure
Product Name:Acetamide,N-2(3H)-thiazolylidene-
CAS No:154446-32-9
MF:C5H6N2OS
MW:142.178939342499
CID:106576
PubChem ID:17625
Update Time:2025-04-18

Acetamide,N-2(3H)-thiazolylidene- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-2(3H)-thiazolylidene-
    • Acetamide, N-2(3H)-thiazolylidene-
    • J-800189
    • 154446-32-9
    • SCHEMBL115951
    • N-(thiazol-2-yl)acetamide
    • AI3-32922
    • NSC 44844
    • WXPLRSVMGRAIGW-UHFFFAOYSA-
    • 2-Acetylaminothiazole
    • F0808-0926
    • N-(2-Thiazolyl)acetamide
    • AC7947
    • Thiazole, 2-acetamido-
    • DTXSID3062607
    • CS-0095600
    • FT-0610969
    • SY049337
    • N-(1,3-Thiazol-2-yl)acetamide
    • J-640188
    • UNII-O94697VKTV
    • Q27285499
    • AKOS000279444
    • AB-601/30915014
    • acetylamino thiazole
    • NSC18750
    • Acetamide, N-2-thiazolyl-
    • AMY24875
    • NS00028269
    • NSC-18750
    • NSC-44844
    • 2-Acetamido-1,3-thiazole
    • N-2-thiazolyl acetamide
    • MFCD00016892
    • InChI=1/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8)
    • WPY
    • 2-Acetaminothiazole
    • O94697VKTV
    • N-(2-thiazolyl)-acetamide
    • 2-acetylamino thiazole
    • NSC44844
    • N-(1,3-Thiazol-2-yl)acetamide #
    • Z28173610
    • N-2-Thiazolylacetamide
    • EINECS 220-321-1
    • GEO-00020
    • FS-4269
    • A877005
    • N-Thiazol-2-ylacetamide
    • Acetamide,N-2-thiazolyl-
    • AKOS006223937
    • 2-Acetamidothiazole, 98%
    • ACETAMIDOTHIAZOLE
    • 2719-23-5
    • 2-Acetamidothiazole
    • NSC 18750
    • BB 0301270
    • W-200268
    • ACETAMIDE, N-(2-THIAZOLYL)-
    • Inchi: 1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8)
    • InChI Key: WXPLRSVMGRAIGW-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1NC(C)=O

Computed Properties

  • Exact Mass: 142.02018
  • Monoisotopic Mass: 142.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.46
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.